[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Description
The compound [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroidal derivative featuring a cyclopenta[a]phenanthrene core with acetyloxy groups at positions 3 and 12 and a bulky 17-substituent. Its molecular formula is C23H30O4 (CAS: 7759-35-5), as inferred from structurally similar compounds .
Properties
CAS No. |
82426-77-5 |
|---|---|
Molecular Formula |
C40H50O4 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C40H50O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-16,18,31-32,34-38H,17,19-25H2,1-5H3/b26-16+ |
InChI Key |
MXSSSAFMPHSRQJ-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=C\C=C(C1=CC=CC=C1)C2=CC=CC=C2)/C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Canonical SMILES |
CC(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in Pd-catalyzed couplings but may promote epimerization at C17. Balancing these factors, THF at 80°C provides optimal results for Heck couplings. For acid-sensitive intermediates, toluene or dichloromethane is preferred during acetylation.
Catalytic Systems
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Heck reactions due to superior stability and reduced side product formation. Adding silver phosphate (Ag₃PO₄) as a halide scavenger further improves yields by preventing catalyst poisoning.
Analytical Validation and Quality Control
Critical quality attributes (CQAs) for the final compound include:
-
HPLC Purity : >99.0% (C18 column, acetonitrile/water gradient).
-
Stereochemical Integrity : Confirmed via NOESY NMR, verifying E-configuration of the diene.
-
Residual Solvents : GC-MS analysis ensures compliance with ICH Q3C guidelines (e.g., <500 ppm THF).
A representative HPLC method:
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-C18, 4.6×250 mm |
| Mobile Phase | Acetonitrile:H₂O (70:30 → 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 12.5 min |
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
-
Cost Efficiency : Recycling solvents (THF, DCM) via distillation reduces raw material costs by 20–25%.
-
Safety : SO₃ gas, used in dehydration steps, demands closed-loop systems to prevent exposure.
-
Crystallization : Recrystallization from ethanol/water mixtures (4:1) achieves >99.5% purity with 85% recovery .
Chemical Reactions Analysis
Types of Reactions
[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of similar structural frameworks have shown promising anticancer activity. For instance, compounds with steroidal structures have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- The presence of the diphenylpenta-dienyl moiety may enhance the interaction with biological targets involved in cancer progression.
- Antioxidant Properties :
- Hormonal Modulation :
Material Science Applications
-
Organic Electronics :
- The compound's structural features suggest potential applications in organic electronic devices such as light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films could be advantageous in these technologies .
- Research indicates that compounds with similar architectures can serve as charge transport materials due to their high electron mobility and stability under operational conditions.
- Polymer Composites :
Case Studies
- Anticancer Studies :
- Material Performance :
Mechanism of Action
The mechanism of action of [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences between the target compound and similar cyclopenta[a]phenanthrene derivatives:
Physicochemical Properties
- The 7-oxo analog (C23H32O5) has a higher density (1.17 g/cm³) and boiling point (489.2°C), attributed to its ketone group .
- Synthetic Routes: Copper-catalyzed alkynylation (e.g., for Etonogestrel) and acetylation protocols (e.g., using acetyl chloride/DIPEA ) are common methods for introducing substituents. The target compound’s synthesis likely involves similar regioselective acetylation and cross-coupling for the C17 group .
Biological Activity
The compound [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings and case studies.
This compound is characterized by a tetradecahydro-cyclopenta[a]phenanthrene structure with various functional groups that may influence its biological activity. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C30H39O3 |
| Molecular Weight | 461.63 g/mol |
| Boiling Point | 657.5 °C at 760 mmHg |
| Density | 1.13 g/cm³ |
| Flash Point | 321.2 °C |
| XLogP | 10.7 |
Anticancer Properties
Research has indicated that compounds with similar structures possess significant anticancer properties. For instance:
- Mechanism of Action : Compounds derived from the cyclopenta[a]phenanthren scaffold have shown to induce apoptosis in various cancer cell lines through mitochondrial pathways and reactive oxygen species (ROS) generation .
- Case Studies : A study on thiosemicarbazone derivatives of acetophenone demonstrated their capacity to induce mitochondrial dysfunction and cell death in K562 cells . This suggests that the target compound may exhibit similar mechanisms due to its structural analogies.
Anti-inflammatory Effects
The anti-inflammatory potential of phenanthrene derivatives is well-documented:
- In Vitro Studies : Derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro. For example, certain modifications to the phenolic structure significantly enhanced anti-inflammatory activity .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Research Findings : Compounds similar to the target molecule have shown promising antioxidant effects by reducing ROS production in human colonic epithelial cells . The structural features of the acetate group may enhance this activity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing [12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, and how can structural purity be confirmed?
- Synthesis : The compound shares structural similarities with steroidal derivatives, where multi-step functionalization of the cyclopenta[a]phenanthrene core is critical. A typical approach involves selective acetylation at the 3- and 17-positions, followed by coupling with diphenylpenta-2,4-dien-2-yl groups via palladium-catalyzed cross-coupling reactions .
- Purity Confirmation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to verify molecular integrity. For example, 1H NMR peaks for acetyloxy groups typically appear at δ 2.0–2.3 ppm, while diphenylpenta-dienyl protons resonate at δ 5.5–7.5 ppm .
Q. How can the stability of this compound under laboratory storage conditions be assessed?
- Stability Testing : Conduct accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor decomposition via HPLC or LC-MS. Stability is influenced by the steric protection of the acetyloxy groups and the conjugated diene system, which may oxidize under prolonged light exposure .
Q. What analytical techniques are suitable for resolving the stereochemistry of the tetradecahydro-cyclopenta[a]phenanthrene core?
- Stereochemical Analysis : X-ray crystallography is definitive for assigning absolute configurations (e.g., C8R, C9S, C10R, C13S, C14S, C17R configurations in related structures) . Alternatively, use NOESY NMR to identify spatial proximities between protons in the fused ring system .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for introducing the (2E)-5,5-diphenylpenta-2,4-dien-2-yl moiety?
- Modeling Approach : Employ density functional theory (DFT) to calculate transition-state energies for coupling reactions. Focus on the steric and electronic effects of the cyclopenta[a]phenanthrene scaffold on reaction kinetics. Tools like Gaussian or ORCA can predict regioselectivity and diastereomeric ratios .
Q. What strategies address conflicting data between NMR and X-ray crystallography in characterizing this compound?
- Conflict Resolution : If NMR suggests conformational flexibility (e.g., multiple rotamers of the diphenylpenta-dienyl group), compare dynamic NMR data (variable-temperature studies) with static crystallographic results. Statistical validation (e.g., R-factors in crystallography) and molecular dynamics simulations can reconcile discrepancies .
Q. How does the compound’s lipophilicity impact its applicability in membrane permeability studies?
- Lipophilicity Assessment : Calculate the partition coefficient (logP) using HPLC-derived retention times or software like MarvinSketch. The acetyloxy and diphenyl groups enhance lipophilicity, making the compound suitable for studying transmembrane transport mechanisms. Experimental validation via Franz cell assays is recommended .
Q. What safety protocols are essential for handling this compound given limited toxicological data?
- Safety Measures : Assume potential carcinogenicity (IARC Group 2B/3) due to structural analogs. Use fume hoods, nitrile gloves, and respiratory protection (NIOSH-approved N95 masks). Monitor air quality for particulate matter and avoid aqueous waste disposal without neutralization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
